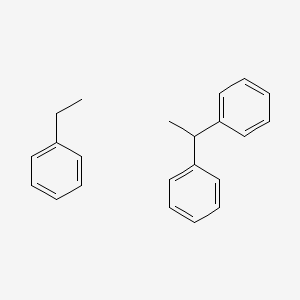
Dowtherm Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dowtherm Q: is a synthetic organic heat transfer fluid developed by Dow Inc. It is primarily used in liquid-phase heat transfer applications as an alternative to hot oils. This compound contains a mixture of diphenylethane and alkylated aromatics, which provide it with superior thermal stability and low-temperature pumpability compared to traditional hot oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dowtherm Q is synthesized through the alkylation of diphenylethane with various alkylating agents. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product composition and purity.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where diphenylethane is reacted with alkylating agents in the presence of catalysts. The reaction mixture is then subjected to distillation and purification processes to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions: Dowtherm Q undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under high-temperature conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: Alkylation and other substitution reactions can occur, modifying the aromatic rings in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and air, typically at elevated temperatures.
Substitution: Alkylating agents such as alkyl halides are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Oxidation products include various oxygenated aromatic compounds.
Substitution: Substitution reactions yield alkylated aromatic derivatives.
Scientific Research Applications
Dowtherm Q has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a heat transfer fluid in chemical reactors and distillation columns.
- Employed in high-temperature synthesis and catalytic reactions.
Biology:
- Utilized in temperature control systems for biological experiments requiring precise thermal regulation.
Medicine:
- Applied in pharmaceutical manufacturing processes that require controlled heating and cooling.
Industry:
- Widely used in the production of polymers, resins, and other industrial chemicals.
- Employed in heat recovery systems, offshore platforms, and liquid natural gas processing .
Mechanism of Action
Dowtherm Q exerts its effects through efficient heat transfer. The mixture of diphenylethane and alkylated aromatics allows for excellent thermal conductivity and stability. The molecular structure of this compound enables it to absorb and transfer heat effectively, making it suitable for high-temperature applications. The fluid’s low viscosity at low temperatures ensures efficient pumpability, even in cold conditions .
Comparison with Similar Compounds
Dowtherm RP: Another synthetic organic heat transfer fluid with high thermal stability.
Therminol 66: A heat transfer fluid known for its high-temperature performance.
Duratherm 630: A non-toxic, high-performance heat transfer fluid.
Comparison:
Thermal Stability: Dowtherm Q exhibits better thermal stability compared to many hot oils and some other synthetic fluids.
Low-Temperature Pumpability: this compound has significantly better low-temperature pumpability compared to hot oils and some other synthetic fluids.
This compound stands out due to its unique combination of high thermal stability, low-temperature pumpability, and safety, making it a preferred choice for various high-temperature applications.
Properties
CAS No. |
511256-19-2 |
|---|---|
Molecular Formula |
C22H24 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethylbenzene;1-phenylethylbenzene |
InChI |
InChI=1S/C14H14.C8H10/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;1-2-8-6-4-3-5-7-8/h2-12H,1H3;3-7H,2H2,1H3 |
InChI Key |
OFIGWBLFGRPORB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1.CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















